7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a naphthyridine core substituted with benzenesulfonyl and piperazinyl groups, as well as two trifluoromethyl groups
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are key for DNA replication in bacteria, making them crucial targets for antimicrobial agents .
Mode of Action
The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function . This inhibition disrupts the process of DNA replication within the bacterial cells, leading to cell death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts this pathway, preventing the bacteria from replicating . The downstream effect is a reduction in bacterial population and potentially the eradication of the bacterial infection .
Result of Action
The compound’s action results in the death of bacterial cells by inhibiting key enzymes required for DNA replication . This leads to a decrease in the bacterial population, helping to combat bacterial infections .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can affect the accumulation of similar compounds in cells . Additionally, the presence of efflux transporters in bacteria can reduce the compound’s effectiveness . Understanding these factors can help in the development of more effective antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyridine and a suitable aldehyde or ketone.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through a nucleophilic substitution reaction involving piperazine and an appropriate leaving group on the naphthyridine core.
Benzenesulfonylation: The final step involves the sulfonylation of the piperazinyl group using benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl Derivatives: These compounds share a similar piperazinyl and naphthyridine core but differ in the nature of the substituents.
Fluoroquinolone Derivatives: These compounds have a similar naphthyridine core but differ in the presence of fluoroquinolone moieties.
Uniqueness
7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to its specific combination of benzenesulfonyl, piperazinyl, and trifluoromethyl groups
Properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N4O2S/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)29-8-10-30(11-9-29)33(31,32)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGRRAPWJMZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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